molecular formula C19H21N3S2 B2428265 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine CAS No. 339018-95-0

2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine

Cat. No. B2428265
M. Wt: 355.52
InChI Key: ZFBPQZSVPPZKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine” is a type of thieno[3,2-d]pyrimidin-4-amine . Thieno[3,2-d]pyrimidin-4-amines are known to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis . This makes them significant in the context of developing a drug combination targeting energy metabolism .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-amines, including “2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine”, is significant in their role as inhibitors of Cyt-bd . The structure-activity relationships of these compounds provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .

Scientific Research Applications

Molecular Properties and Interactions

2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine exhibits interesting molecular properties and interactions. For instance, research highlights its polymorphism, demonstrating its ability to crystallize in multiple forms. This characteristic is significant as polymorphs can exhibit different physical properties, impacting the compound's stability and solubility. Specifically, the presence of aromatic π-π interactions and distinct hydrogen bonding patterns contributes to the polymorphism and could influence the molecule's behavior in various environments (Glidewell, Low, Marchal, & Quesada, 2003).

Fluorescent Properties

The compound is also explored for its fluorescent properties. Research on closely related compounds, such as 2-substituted indeno[1,2-d]pyrimidin-5-ones, has revealed fluorescence in solid states. This suggests potential applications in material sciences, particularly in the development of new fluorescent materials for various technological applications (Hagimori et al., 2016).

Chemical Synthesis

In chemical synthesis, there's significant research focusing on the efficient synthesis of thieno[3,2-d]pyrimidine derivatives. One study outlines a one-pot synthesis of thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, highlighting the versatility and potential applications of these compounds in various chemical reactions (Dyachenko et al., 2020).

Antifungal Properties

Beyond its molecular and synthetic applications, 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine and its derivatives are studied for biological activities. Notably, some derivatives have demonstrated antifungal effects, indicating potential therapeutic applications. These findings are crucial as they open pathways for the development of new antifungal agents, addressing the growing need for more effective treatments against resistant fungal strains (Jafar et al., 2017).

Future Directions

Thieno[3,2-d]pyrimidin-4-amines, including “2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine”, show promise in the development of new anti-TB compounds . Their ability to inhibit Cyt-bd, a potential drug target in Mycobacterium tuberculosis, makes them significant in the context of developing a drug combination targeting energy metabolism . Future research could focus on further exploring the structure-activity relationships of these compounds and optimizing their drug-likeness .

properties

IUPAC Name

2-benzylsulfanyl-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S2/c1-3-7-14(8-4-1)13-24-19-21-16-11-12-23-17(16)18(22-19)20-15-9-5-2-6-10-15/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBPQZSVPPZKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.